molecular formula C8H2BrF13 B1597459 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene CAS No. 51249-64-0

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene

Cat. No.: B1597459
CAS No.: 51249-64-0
M. Wt: 424.98 g/mol
InChI Key: KSXRFZHNNOXBLE-UHFFFAOYSA-N
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Description

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is a fluorinated organic compound that features a bromine atom and multiple fluorine atoms attached to an octene backbone. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene typically involves the bromination of a fluorinated octene precursor. One common method involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different functionalized fluorooctenes.

    Addition Reactions: The double bond in the octene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form fluorinated alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

    Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in non-polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Substitution: Formation of fluorinated alcohols or amines.

    Addition: Formation of dihalogenated or hydrogenated fluorooctenes.

    Elimination: Formation of fluorinated alkynes.

Scientific Research Applications

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene involves its interaction with various molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is unique due to the presence of both a bromine atom and multiple fluorine atoms, which impart distinct reactivity and properties. The combination of these elements makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF13/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXRFZHNNOXBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371305
Record name 2-Bromo-2-(Perfluorohexyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51249-64-0
Record name 2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51249-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2-(Perfluorohexyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Reactant of Route 2
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Reactant of Route 3
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Reactant of Route 4
Reactant of Route 4
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Reactant of Route 5
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Reactant of Route 6
2-Bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene

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